molecular formula C8H7BrF3NO B1524597 3-Bromo-5-(trifluoromethoxy)benzylamine CAS No. 1092461-37-4

3-Bromo-5-(trifluoromethoxy)benzylamine

Cat. No. B1524597
CAS RN: 1092461-37-4
M. Wt: 270.05 g/mol
InChI Key: LYWSEMAXLWKKLQ-UHFFFAOYSA-N
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Description

“3-Bromo-5-(trifluoromethoxy)benzylamine” is a chemical compound with the CAS Number: 1092461-37-4 . It has a molecular weight of 270.05 and its IUPAC name is [3-bromo-5-(trifluoromethoxy)phenyl]methanamine . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7BrF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H,4,13H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . It has a molecular weight of 270.05 .

Scientific Research Applications

  • Chemical Synthesis and Aryne Route Studies : Schlosser and Castagnetti (2001) investigated the use of 3-bromo-2-(trifluoromethoxy)phenyllithium, which can be generated from 1-bromo-2-(trifluoromethoxy)benzene, in the chemical synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. This research highlights the potential of 3-Bromo-5-(trifluoromethoxy)benzylamine in the synthesis of complex organic compounds through arynes (Schlosser & Castagnetti, 2001).

  • Cancer Research and Antitumor Agents : Yamashita et al. (1989) focused on the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a potential antitumor agent, highlighting the role of trifluoromethyl groups in the development of new cancer treatments (Yamashita et al., 1989).

  • Trifluoromethylation in Bioactive Molecules : Zhou et al. (2020) demonstrated the use of 3-Bromo-1,1,1-trifluoroacetone in trifluoromethylation to construct 3-trifluoromethyl isocoumarin skeletons, important in bioactive molecules. This indicates the potential of this compound in the synthesis of bioactive compounds (Zhou et al., 2020).

  • Development of Fluorous Catalysts : Pozzi et al. (2009) synthesized 3,5-bis(perfluorooctyl)benzyl bromide, an analogue of benzyltriethylammonium chloride, demonstrating the utility of perfluorinated compounds in catalysis (Pozzi et al., 2009).

  • Organic Synthesis and Electrophilic Reactions : Kim and Shreeve (2004) investigated nucleophilic trifluoromethylation reactions using trifluoromethyl(trimethyl)silane in ionic liquids. This research is relevant for understanding the role of trifluoromethyl groups in electrophilic reactions (Kim & Shreeve, 2004).

  • Synthesis of Covalent-Organic Polymers : Xiang and Cao (2012) synthesized porous luminescent covalent-organic polymers, which have applications in detecting explosives and small organic molecules. This study highlights the potential use of trifluoromethylated compounds in the development of advanced materials (Xiang & Cao, 2012).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has the hazard statement H314, indicating that it causes severe skin burns and eye damage . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-bromo-5-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWSEMAXLWKKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248597
Record name 3-Bromo-5-(trifluoromethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092461-37-4
Record name 3-Bromo-5-(trifluoromethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(trifluoromethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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